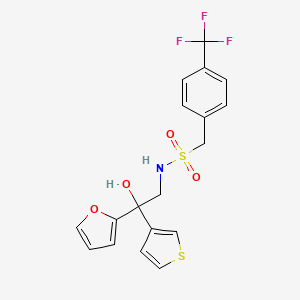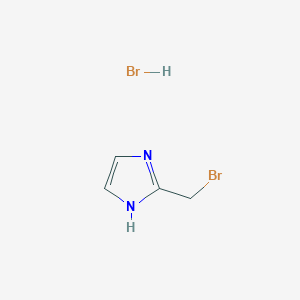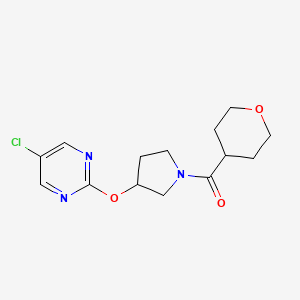
5-cloro-N-(4-sulfamoilfenil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O3S2 and its molecular weight is 316.77. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Proteasa COVID-19
El compuesto ha sido explorado por su potencial como inhibidor de la principal proteasa (Mpro) del SARS-CoV-2, la cual es crucial para la replicación viral. Los nuevos derivados de este compuesto han mostrado una buena afinidad de unión a la enzima Mpro, lo que sugiere su potencial en el desarrollo de fármacos para COVID-19 .
Metodología de Síntesis Verde
Se ha desarrollado un método de síntesis ecológico para los derivados del compuesto, que opera en condiciones verdes y produce hasta un 90%. Este método destaca el papel del compuesto en las prácticas de química sostenible .
Propiedades Insecticidas
Los derivados de 5-cloro-N-(4-sulfamoilfenil)tiofeno-2-carboxamida han sido investigados por sus propiedades insecticidas contra Spodoptera littoralis, una plaga que causa daños significativos a los cultivos. Los compuestos exhibieron efectos tóxicos potentes, lo que indica su potencial como insecticidas ecológicos .
Inhibición de la Acetilcolinesterasa
Estudios de acoplamiento molecular han demostrado que estos compuestos tienen un rango de afinidad de unión a la acetilcolinesterasa (AChE), un objetivo enzimático para los insecticidas. Esto sugiere su uso en el desarrollo de pesticidas que se dirigen a la AChE .
Actividad Antimicrobiana
El anillo de tiadiazol, un componente de los derivados del compuesto, se ha asociado con propiedades antimicrobianas. Estos derivados han demostrado ser efectivos contra cepas bacterianas y fúngicas, lo que los convierte en candidatos para estudios de eficacia antimicrobiana .
Aplicaciones Terapéuticas
Los derivados del compuesto han sido sintetizados y evaluados para diversas aplicaciones terapéuticas, incluidas actividades anticancerígenas, antituberculosas, antiinflamatorias y antivirales. Su química heterocíclica es esencial para el desarrollo de nuevos medicamentos .
Propiedades
IUPAC Name |
5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGWBKWSGDFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)


![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)
![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)


